5-ethyl-4-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
5-ethyl-4-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core, a piperazine ring, and various alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps. One common method includes the condensation of a pyrimidine derivative with a piperazine derivative under controlled conditions. For instance, piperazine can be added to a solution of a pyrimidine derivative in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature . The reaction mixture is then refluxed to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-4-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine core using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-ethyl-4-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-ethyl-4-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Triazole-pyrimidine hybrids: These compounds share a similar pyrimidine core but have different substituents, leading to variations in their biological activity.
Indole derivatives: Indole derivatives also exhibit diverse biological activities and have been studied for their potential therapeutic applications.
Uniqueness
5-ethyl-4-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets
Properties
IUPAC Name |
4-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7/c1-4-14-13(3)19-10-21-17(14)24-5-7-25(8-6-24)18-16-15(20-11-22-18)9-12(2)23-16/h9-11,23H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJPDBSPPSIBSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN=C1N2CCN(CC2)C3=NC=NC4=C3NC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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